molecular formula C9H11ClN4O2 B172990 7-(2-Chloroethyl)theophylline CAS No. 5878-61-5

7-(2-Chloroethyl)theophylline

Cat. No.: B172990
CAS No.: 5878-61-5
M. Wt: 242.66 g/mol
InChI Key: QCIARNIKNKKHFH-UHFFFAOYSA-N
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Description

7-Chloroethyltheophylline: is a chemical compound with the molecular formula C9H11ClN4O2 . It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Scientific Research Applications

Chemistry: It serves as a building block for the development of new drugs and therapeutic agents .

Biology: In biological research, 7-chloroethyltheophylline is used to study the effects of methylxanthine derivatives on cellular processes. It is particularly useful in investigating the mechanisms of action of adenosine receptor antagonists .

Medicine: It is also being explored for its potential use in the treatment of other conditions such as cardiovascular diseases and neurological disorders .

Industry: In the industrial sector, 7-chloroethyltheophylline is used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable intermediate in various chemical processes .

Mechanism of Action

As an adenosine receptor antagonist, 7-(2-Chloroethyl)theophylline likely acts by blocking the action of adenosine, a neurotransmitter that can affect processes such as inflammation and smooth muscle contraction . This is similar to the mechanism of action of theophylline, which is known to relax the smooth muscles located in the bronchial airways and pulmonary blood vessels .

Safety and Hazards

When handling 7-(2-Chloroethyl)theophylline, it is recommended to avoid getting it in eyes, on skin, or on clothing. Dust formation should be avoided and it should not be breathed in or ingested. It should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloroethyltheophylline typically involves the reaction of theophylline with a chloroethylating agent. One common method is the reaction of theophylline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of 7-chloroethyltheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroethyltheophylline undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 7-Chloroethyltheophylline is unique due to the presence of the chloroethyl group, which imparts distinct chemical and pharmacological properties.

Properties

IUPAC Name

7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIARNIKNKKHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207510
Record name 7-(2-Chloroethyl)theophylline
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Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5878-61-5
Record name 7-(2-Chloroethyl)theophylline
Source CAS Common Chemistry
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Record name 7-(2-Chloroethyl)theophylline
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Record name Benaphyllin
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Record name 7-(2-Chloroethyl)theophylline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-chloroethyl)-1,3-dimethyl-(1H,3H)-purine-2,6-dione
Source European Chemicals Agency (ECHA)
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Record name 7-(CHLOROETHYL)THEOPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 7-(2-Chloroethyl)theophylline?

A1: this compound acts as an adenosine receptor antagonist. [] While the exact mechanism is not detailed in the provided research, it likely exerts its effects by blocking the binding of adenosine to its receptors, particularly at the adenosine receptors found on cardiac myocytes. This blockage prevents the inhibitory effects of adenosine, leading to the observed physiological responses. []

Q2: Is this compound the only transmitter released by sympathetic neurons in the described microculture studies?

A3: No, this compound is not the only transmitter released. The research indicates that sympathetic neurons in the microculture system often release this compound along with norepinephrine and acetylcholine. [] The ratio of these neurotransmitters released varies significantly between individual neurons. This suggests that the storage and release mechanisms for these neurotransmitters are not directly coupled. []

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